molecular formula FeO B8711397 Iron oxide

Iron oxide

Cat. No. B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
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Patent
US07276113B2

Procedure details

One hundred grams of red iron oxide pigment was added to 500 ml of water and mixed using a home type mixer until well dispersed. Four grams of sodium N-myristoyl-L-glutamate having an HLB value of 4 was dissolved in 50 ml of water heated at 60° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of aluminum chloride aqueous solution, based on the sodium N-myristoyl-L-glutamate, was added dropwise. Four grams of potassium lactate having an HLB value of 17 was dissolved in 50 ml of water heated at 50° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of zinc sulfate aqueous solution, based on the potassium lactate, was added dropwise. The product was filtered with suction using a Buchner funnel, followed by rinsing with purified water. The filter cake was then baked in an oven for two hours after the filter cake reaches a temperature of 100° C. to further dehydrate the filter cake. The cake was crushed and pulverized to a powder after cooling. This resulted in a red iron oxide pigment chemically immobilized with aluminum N-myristoyl-L-glutamate and zinc lactate.
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-2].[Fe+2:2].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Na+].[Na+].[Cl-].[Al+3:31].[Cl-].[Cl-].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36].[K+].S([O-])([O-])(=O)=O.[Zn+2:46]>O>[O-2:17].[Fe+2:2].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Al+3:31].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Al+3:31].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36].[Zn+2:46].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36] |f:0.1,2.3.4,5.6.7.8,9.10,11.12,14.15,16.17.18.19.20,21.22.23|

Inputs

Step One
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Fe+2]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Step Six
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[K+]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
While this was being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
ADDITION
Type
ADDITION
Details
until well dispersed
ADDITION
Type
ADDITION
Details
then added to the above mixture
ADDITION
Type
ADDITION
Details
mixed for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C.
ADDITION
Type
ADDITION
Details
then added to the above mixture
ADDITION
Type
ADDITION
Details
mixed for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
While this was being stirred
ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The product was filtered with suction
WASH
Type
WASH
Details
by rinsing with purified water
CUSTOM
Type
CUSTOM
Details
a temperature of 100° C.
CUSTOM
Type
CUSTOM
Details
The cake was crushed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[O-2].[Fe+2]
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3].C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3]
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Zn+2].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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